molecular formula C14H16BrN3O2 B2473773 (5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034459-49-7

(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No.: B2473773
CAS No.: 2034459-49-7
M. Wt: 338.205
InChI Key: JYRGFODFBWAESN-UHFFFAOYSA-N
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Description

“(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” is a synthetic organic compound that features a bromofuran moiety linked to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” typically involves the following steps:

    Formation of the Bromofuran Moiety: The bromofuran ring can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be functionalized with a pyrazole group through nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the bromofuran moiety with the piperidine derivative using a suitable coupling agent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions could target the methanone bridge, converting it to a methylene group.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Methylenated derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (5-chlorofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
  • (5-iodofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Uniqueness

The presence of the bromine atom in “(5-bromofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone” may impart unique reactivity and biological activity compared to its chloro and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c1-17-7-6-11(16-17)10-4-8-18(9-5-10)14(19)12-2-3-13(15)20-12/h2-3,6-7,10H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRGFODFBWAESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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